molecular formula C12H13ClN2O4 B8304122 N-[3-(chloroacetylamino)benzoyl]glycine methyl ester

N-[3-(chloroacetylamino)benzoyl]glycine methyl ester

Cat. No. B8304122
M. Wt: 284.69 g/mol
InChI Key: UMTQNBJOABYCFB-UHFFFAOYSA-N
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Patent
US04093739

Procedure details

A solution of potassium thiolacetate is prepared by adding 495 ml. of 2N-methanolic potassium hydroxide (0.99 mole) during a period of 15 min. to a solution of 74.3 ml. of thiolacetic acid (79.1 g., 1.04 mole) and 500 ml. of methanol while maintaining a temperature of 1°-5° C. The methanolic potassium thiolacetate solution thus prepared is added over 0.5 hr. to a mixture of N-[3-(chloroacetylamino)benzoyl]glycine methyl ester (267.5 g., 0.94 mole) in 2 l. of methanol while maintaining a temperature of 0°-5° C. After stirring for a period of 1 hr. without cooling, the reaction mixture is warmed at 40°-45° C. for 2 hrs., cooled, and filtered. The material collected is sequentially washed with 50% methanol, water, and 50% methanol, and then air dried to afford 262.4 g. (86% yield) of N-[3-(acetylthioacetylamino)benzoyl]glycine methyl ester, m.p. 86°-88° C. Crystallization from methanol provides analytically pure N-[3-(acetylthioacetylamino)benzoyl]glycine methyl ester, m.p. 90.0°-92.0° C.
Quantity
0.99 mol
Type
reactant
Reaction Step One
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
267.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][C:9]([OH:11])=[O:10].S1C=CC=C1[CH2:17][C:18]([O-])=[O:19].[K+].[CH3:22][O:23][C:24](=[O:40])[CH2:25][NH:26][C:27](=[O:39])[C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([NH:34][C:35](=O)[CH2:36]Cl)[CH:29]=1>CO>[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][C:9]([O-:11])=[O:10].[K+:2].[CH3:22][O:23][C:24](=[O:40])[CH2:25][NH:26][C:27](=[O:39])[C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([NH:34][C:35](=[S:3])[CH2:36][C:18](=[O:19])[CH3:17])[CH:29]=1 |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
0.99 mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
79.1 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)[O-].[K+]
Step Four
Name
Quantity
267.5 g
Type
reactant
Smiles
COC(CNC(C1=CC(=CC=C1)NC(CCl)=O)=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a period of 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding 495 ml
ADDITION
Type
ADDITION
Details
is added over 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is warmed at 40°-45° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The material collected
WASH
Type
WASH
Details
is sequentially washed with 50% methanol, water, and 50% methanol
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
to afford 262.4 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)[O-].[K+]
Name
Type
product
Smiles
COC(CNC(C1=CC(=CC=C1)NC(CC(C)=O)=S)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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